

# Application Notes and Protocols: Cu-Catalyzed Beckmann Rearrangement with Hydroxylamine-O-sulfonic Acid

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## Compound of Interest

Compound Name: *Hydroxylamine-O-sulfonic acid*

Cat. No.: *B043249*

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This document provides detailed application notes and protocols for the copper-catalyzed Beckmann rearrangement of ketones to secondary amides using **Hydroxylamine-O-sulfonic acid** (HOSA). This method offers a mild and efficient alternative to traditional Beckmann rearrangement conditions, which often require harsh acids and high temperatures.<sup>[1][2][3][4]</sup> The use of  $\text{Cu}(\text{OTf})_2$  as a catalyst allows for a one-pot reaction that is compatible with a wide range of functional groups, making it a valuable tool in organic synthesis and drug development.<sup>[1][2][5][6]</sup>

## Introduction

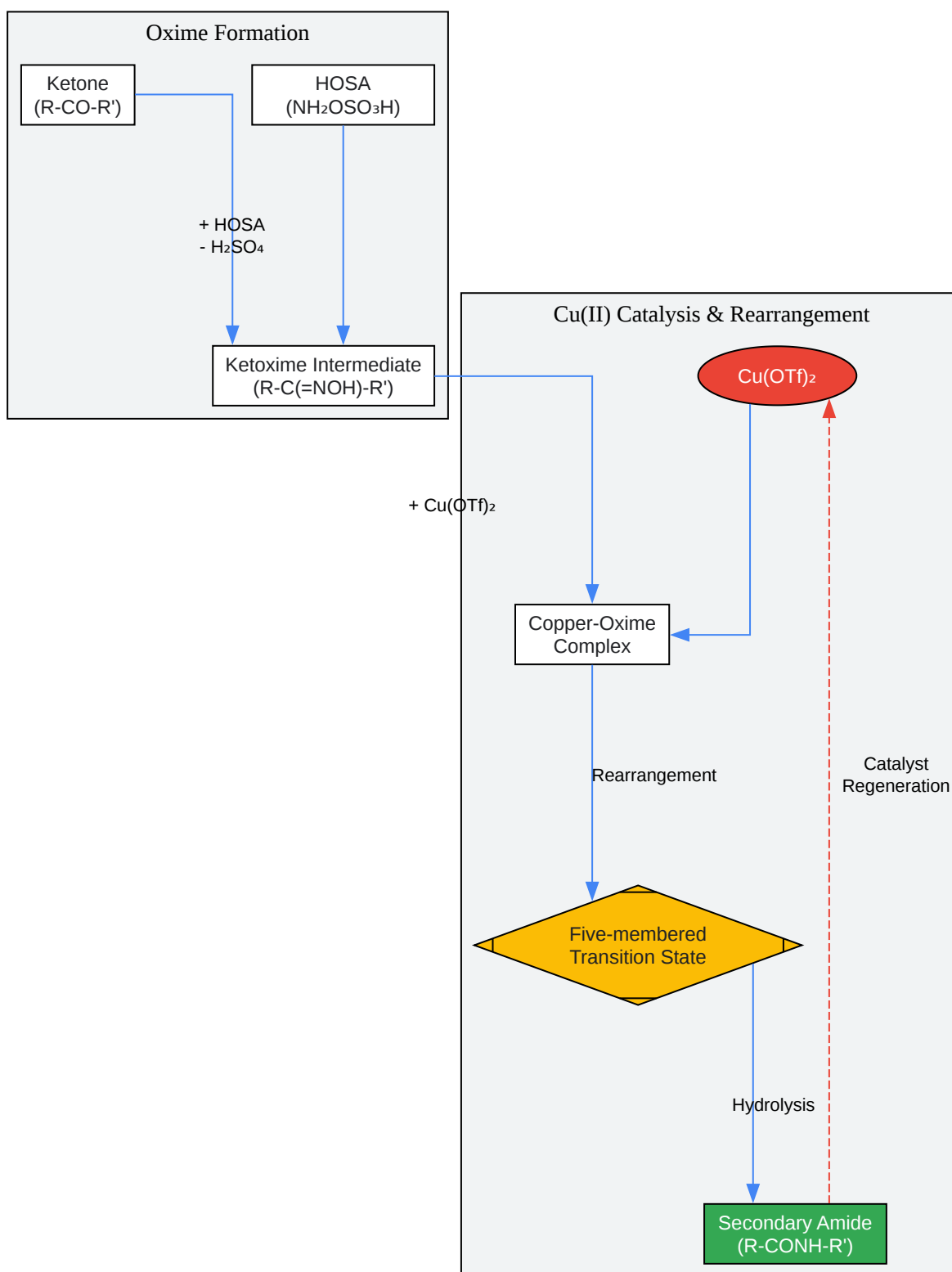
The Beckmann rearrangement is a fundamental transformation in organic chemistry for the synthesis of amides from ketones via an oxime intermediate.<sup>[2][7]</sup> This reaction is of significant industrial importance, notably in the production of monomers for nylon-6 and nylon-12.<sup>[2]</sup> However, classical Beckmann conditions often necessitate strong acids and elevated temperatures, limiting their applicability to sensitive substrates.<sup>[2][6]</sup>

The copper(II) triflate-catalyzed method described herein utilizes **hydroxylamine-O-sulfonic acid** (HOSA) as a commercially available, water-soluble, and easy-to-handle aminating agent.<sup>[2][3]</sup> This protocol allows for the direct conversion of ketones to amides under mild conditions, often at room temperature, and tolerates a diverse array of functional groups.<sup>[1][4]</sup> The reaction

is operationally simple and proceeds in a one-pot fashion, eliminating the need for the isolation of the often labile oxime intermediate.<sup>[1][2]</sup>

## Reaction Mechanism

The proposed mechanism for the Cu(OTf)<sub>2</sub>-catalyzed Beckmann rearrangement with HOSA involves a dual role for the copper catalyst.<sup>[1][2]</sup> Initially, Cu(OTf)<sub>2</sub> acts as a Lewis acid to facilitate the formation of the ketoxime intermediate from the ketone and HOSA. Subsequently, the copper catalyst coordinates to the oxime, promoting the rearrangement through a five-membered transition state to yield the corresponding amide.<sup>[1][2]</sup>

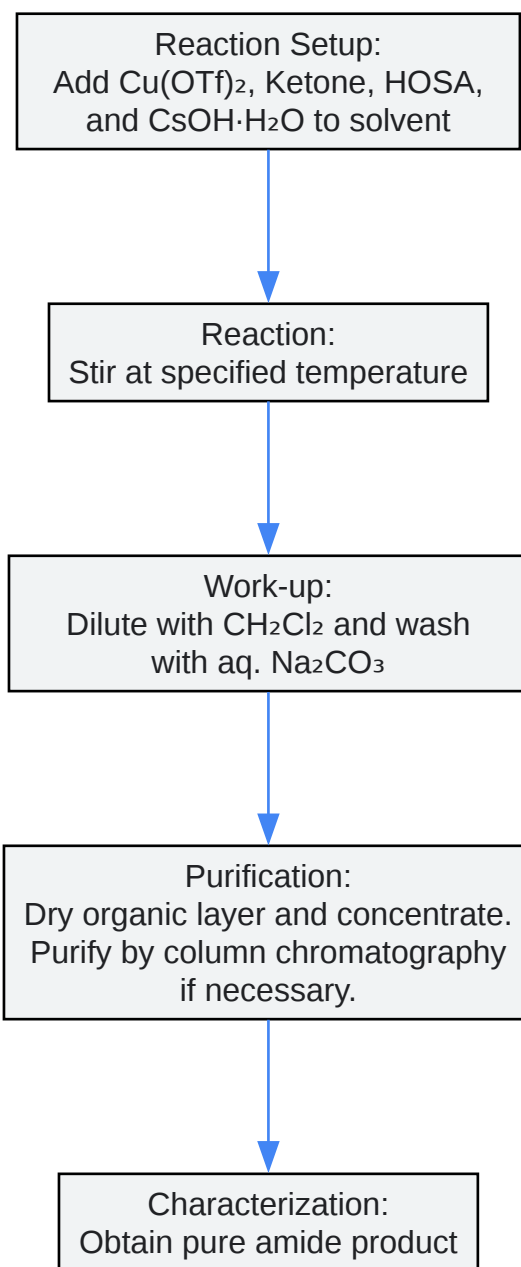


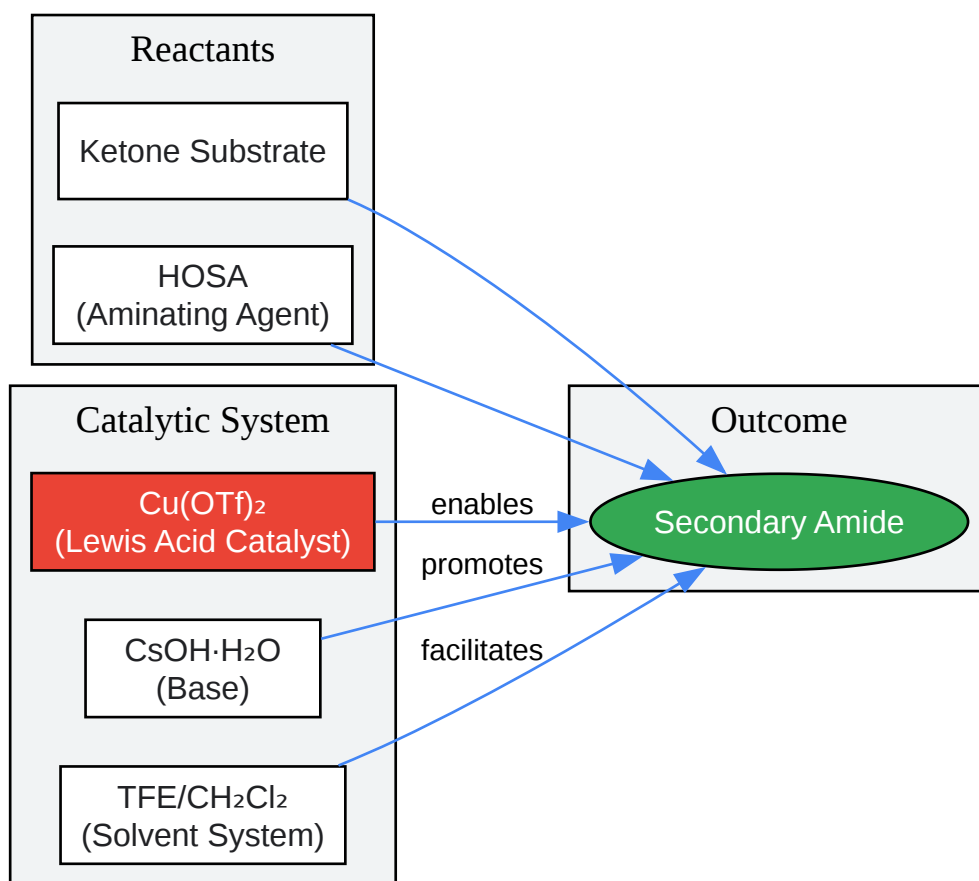
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Caption: Proposed mechanism for the Cu-catalyzed Beckmann rearrangement.

## Experimental Workflow

The general workflow for the Cu-catalyzed Beckmann rearrangement is straightforward and can be completed in a standard laboratory setting. The one-pot nature of the reaction simplifies the procedure and minimizes handling of intermediates.





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